Product packaging for Ethyl 2-(2,4-difluorophenoxy)acetate(Cat. No.:CAS No. 717-30-6)

Ethyl 2-(2,4-difluorophenoxy)acetate

Cat. No.: B1608645
CAS No.: 717-30-6
M. Wt: 216.18 g/mol
InChI Key: CUIDQZVFXLEWQO-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Phenoxyacetate (B1228835) Esters

Halogenated phenoxyacetate esters are a class of organic molecules that have garnered considerable interest in various scientific and industrial domains. The introduction of halogen atoms, such as fluorine, into the phenoxyacetate scaffold can significantly alter the physicochemical properties of the parent compound. These modifications can enhance biological activity, metabolic stability, and lipophilicity, which are crucial parameters in the development of new functional molecules. mdpi.comresearchgate.net

The parent structure, phenoxyacetic acid, and its derivatives are known for a range of biological activities. jetir.org The addition of halogen atoms, particularly fluorine, is a common strategy in medicinal chemistry to modulate these properties. mdpi.com For instance, the well-known herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) is a chlorinated phenoxyacetic acid that demonstrates the potent biological effects of this class of compounds. wikipedia.org Ethyl 2-(2,4-difluorophenoxy)acetate, with its two fluorine atoms, is a modern example of how strategic halogenation is employed to create novel chemical entities with potentially useful characteristics.

Significance in Contemporary Organic and Medicinal Chemistry

The significance of this compound in contemporary chemical research lies primarily in its role as a versatile building block for the synthesis of more complex molecules. The presence of the difluorophenyl group is of particular interest, as fluorine substitution is a widely used tactic in drug discovery to enhance the efficacy and pharmacokinetic profiles of drug candidates. mdpi.com

Research into phenoxyacetic acid derivatives has shown their potential in various therapeutic areas. For example, derivatives of this scaffold have been investigated as novel agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes. nih.gov Other studies have explored their use as selective COX-2 inhibitors for the management of inflammation and pain. mdpi.comnih.gov While specific research on this compound is not as extensive, its structural similarity to these biologically active compounds suggests its potential as a precursor or intermediate in the synthesis of new therapeutic agents. evitachem.com

The ester functional group in this compound also provides a reactive handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols. nih.gov This allows for its incorporation into a wide array of molecular architectures.

Overview of Research Trajectories for the Compound

Current and future research involving this compound and related halogenated phenoxyacetate esters is proceeding along several key trajectories:

Development of Novel Agrochemicals: Building upon the known herbicidal properties of phenoxyacetic acids, research is ongoing to develop new and more effective herbicides. mdpi.comnih.gov The unique substitution pattern of this compound may offer advantages in terms of selectivity and environmental impact. acs.org

Pharmaceutical Drug Discovery: The exploration of fluorinated organic compounds in medicine is a rapidly growing field. numberanalytics.comgoogle.com The structural motif of this compound makes it a candidate for use in the synthesis of new drugs, particularly for metabolic disorders and inflammatory conditions. nih.govmdpi.com

Materials Science: The properties imparted by fluorine, such as thermal stability and altered electronic characteristics, make fluorinated compounds like this compound of interest in the development of new materials. evitachem.com

Physicochemical Properties of this compound

PropertyValue
CAS Number 717-30-6
Molecular Formula C₁₀H₁₀F₂O₃
Molecular Weight 216.18 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10F2O3 B1608645 Ethyl 2-(2,4-difluorophenoxy)acetate CAS No. 717-30-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2,4-difluorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-2-14-10(13)6-15-9-4-3-7(11)5-8(9)12/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIDQZVFXLEWQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403816
Record name Ethyl 2-(2,4-difluorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717-30-6
Record name Ethyl 2-(2,4-difluorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of Ethyl 2 2,4 Difluorophenoxy Acetate

Established Synthetic Routes for Ethyl 2-(2,4-difluorophenoxy)acetate

The synthesis of this compound is predominantly achieved through two reliable and well-understood chemical strategies: the esterification of its corresponding carboxylic acid and the alkylation of a difluorophenol precursor.

Esterification Reactions: Precursors and Conditions

Esterification represents a direct and fundamental approach to accessing the target molecule, characterized by the formation of the ester linkage from a carboxylic acid and an alcohol.

The most direct synthesis of this compound is the Fischer-Speier esterification of its parent carboxylic acid, 2-(2,4-difluorophenoxy)acetic acid, with ethanol (B145695). masterorganicchemistry.comlibretexts.org This acid-catalyzed condensation is a reversible reaction where equilibrium is typically shifted toward the product ester by using an excess of the alcohol reactant or by removing water as it is formed. organic-chemistry.orgmasterorganicchemistry.com

The reaction mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the ethanol molecule. The resulting tetrahedral intermediate undergoes a proton transfer, followed by the elimination of a water molecule to yield the protonated ester. masterorganicchemistry.com Final deprotonation regenerates the acid catalyst and provides the desired product, this compound. masterorganicchemistry.com

The precursor, 2-(2,4-difluorophenoxy)acetic acid, is commercially available or can be synthesized, making this a common and straightforward final step in a multi-step synthesis. bldpharm.comletopharm.com

Table 1: Typical Conditions for Fischer Esterification

Parameter Condition Purpose/Comment
Reactants 2-(2,4-difluorophenoxy)acetic acid, Ethanol Ethanol often serves as both reactant and solvent.
Catalyst Concentrated H₂SO₄, p-TsOH, HCl Brønsted or Lewis acids are required to activate the carboxylic acid. organic-chemistry.org
Temperature Reflux Heating is necessary to achieve a reasonable reaction rate.
Reaction Time Several hours The reaction is typically slow and monitored until equilibrium is reached.
Workup Neutralization, Extraction The reaction is quenched with a base, and the ester is extracted with an organic solvent.

An alternative and widely used method is the Williamson ether synthesis, which in this case involves the O-alkylation of 2,4-difluorophenol (B48109) with an ethyl haloacetate, typically ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739). masterorganicchemistry.comwikipedia.org This reaction proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org

In this process, a base is used to deprotonate the phenolic hydroxyl group of 2,4-difluorophenol, forming a more nucleophilic 2,4-difluorophenoxide ion. edubirdie.com This phenoxide then attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide leaving group to form the ether linkage and yield this compound. wikipedia.org The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions. reddit.com

Table 2: Reagents and Conditions for Phenol (B47542) Alkylation

Reagent/Condition Typical Choice(s) Role in Reaction
Phenol Precursor 2,4-Difluorophenol Provides the aryloxy component of the ether.
Alkylating Agent Ethyl bromoacetate, Ethyl chloroacetate Provides the ethyl acetate (B1210297) moiety; bromoacetates are generally more reactive. orgsyn.org
Base Potassium carbonate (K₂CO₃), Sodium hydride (NaH) Deprotonates the phenol to form the reactive phenoxide nucleophile. K₂CO₃ is a milder, commonly used base for this transformation. nih.gov
Solvent Acetone (B3395972), Dimethylformamide (DMF), Acetonitrile (B52724) Polar aprotic solvents are preferred for Sₙ2 reactions. edubirdie.com
Temperature Room Temperature to Reflux Reaction rate increases with temperature, but side reactions may also increase.

Exploration of Alternative Synthetic Pathways

While the aforementioned routes are well-established, the exploration of other synthetic strategies could offer novel approaches to the target molecule, although these are not currently standard methods.

The synthesis of this compound via a late-stage fluorination strategy is not a commonly reported pathway. Typically, fluorinated aromatic compounds are constructed using precursors that already contain the fluorine atoms. However, one could theoretically explore the direct fluorination of a suitable, non-fluorinated precursor like ethyl 2-phenoxyacetate. Modern electrophilic fluorinating agents (e.g., Selectfluor) or nucleophilic fluorination methods on a pre-functionalized aromatic ring could be investigated, but achieving the specific 2,4-difluoro substitution pattern regioselectively on an activated phenoxyacetate (B1228835) ring would be a significant challenge.

Rearrangement reactions represent another theoretical, albeit complex, avenue for the synthesis of this compound. thermofisher.com A hypothetical route could be envisioned using a Claisen rearrangement, a pericyclic reaction that transforms an allyl aryl ether into an ortho-allyl phenol upon heating. masterorganicchemistry.com

A potential, multi-step sequence could involve:

Etherification: Synthesis of allyl (2,4-difluorophenyl) ether from 2,4-difluorophenol and an allyl halide.

Claisen Rearrangement: Heating the allyl (2,4-difluorophenyl) ether to induce a inventivapharma.cominventivapharma.com-sigmatropic rearrangement, yielding 2-allyl-4,6-difluorophenol.

Oxidation: Oxidative cleavage of the allyl group's double bond (e.g., via ozonolysis or dihydroxylation followed by periodate (B1199274) cleavage) to form a carboxylic acid.

Esterification: Standard Fischer esterification of the resulting carboxylic acid with ethanol to yield the final product.

This pathway is significantly more convoluted than the established routes and is presented here as a theoretical exploration of synthetic possibilities rather than a practical, established method. libretexts.orgnih.gov

Reaction Conditions and Yield Optimization in Synthesis

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This method involves the reaction of 2,4-difluorophenol with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate.

Influence of Catalysts and Reagents (e.g., acid catalysts, K₂CO₃)

The choice of base and reagents is critical in driving the synthesis of phenoxyacetates. In the Williamson ether synthesis for compounds analogous to this compound, a weak base is essential to deprotonate the phenolic hydroxyl group, thereby forming a more nucleophilic phenoxide ion.

Anhydrous potassium carbonate (K₂CO₃) is a widely used and effective base for this transformation. walisongo.ac.idnih.govmdpi.com It is mild enough to avoid unwanted side reactions, such as the hydrolysis of the ester, yet strong enough to facilitate the deprotonation of the phenol. The reaction proceeds by the nucleophilic attack of the resulting 2,4-difluorophenoxide ion on the electrophilic carbon of ethyl chloroacetate or ethyl bromoacetate. walisongo.ac.idnih.gov In some cases, a catalytic amount of potassium iodide is added when using ethyl bromoacetate to enhance the reaction rate through the in-situ formation of the more reactive ethyl iodoacetate. mdpi.com

Alternative reagents can include other alkali metal carbonates or hydroxides, but K₂CO₃ in a polar aprotic solvent remains a preferred method due to high efficiency and good yields. mdpi.com

Table 1: Reagents in Analogous Phenoxyacetate Synthesis

Base/Catalyst Alkylating Agent Substrate Product Source
K₂CO₃Ethyl chloroacetateEugenolEthyl 2-(4-allyl-2-methoxyphenoxy)acetate walisongo.ac.id
K₂CO₃Ethyl chloroacetate2-mercapto-3-phenylquinazolin-4(3H)-oneEthyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate nih.gov
K₂CO₃ / KI (catalyst)Ethyl bromoacetate4-nitrophenolEthyl 2-(4-nitrophenoxy) acetate mdpi.com

Temperature and Solvent Effects on Reaction Efficacy (e.g., reflux conditions)

The efficacy of the synthesis is significantly influenced by both temperature and the choice of solvent. Polar aprotic solvents such as acetone, N,N-dimethylformamide (DMF), and acetonitrile are commonly employed because they effectively dissolve the reactants while not interfering with the nucleophilic substitution mechanism. walisongo.ac.idmdpi.com

Heating the reaction mixture to reflux is a standard procedure to ensure a reasonable reaction rate. nih.govmdpi.com For instance, the synthesis of ethyl-2-(4-aminophenoxy) acetate involves an initial reflux in dry acetone for 8 hours. mdpi.com Similarly, the synthesis of a quinazolin-based acetate derivative is conducted under reflux in dry DMF for 5 hours. nih.gov The elevated temperature under reflux conditions provides the necessary activation energy for the reaction to proceed to completion. researchgate.net However, some related alkylation reactions have also been successfully carried out at lower temperatures, from 0°C to room temperature, particularly when using highly reactive solvents like DMF. walisongo.ac.id

Table 2: Solvent and Temperature Conditions in Analogous Syntheses

Solvent Temperature Reactants Yield Source
N,N-dimethylformamide (DMF)0°C to Room Temp.Eugenol, Ethyl chloroacetate91% walisongo.ac.id
Dimethyl sulfoxide (B87167) (DMSO)0°C to Room Temp.Eugenol, Ethyl chloroacetate51% walisongo.ac.id
Acetonitrile (CH₃CN)0°C to Room Temp.Eugenol, Ethyl chloroacetate47% walisongo.ac.id
Dry AcetoneReflux4-nitrophenol, Ethyl bromoacetateNot specified for this step mdpi.com
Dry DMFReflux2-mercapto-3-phenylquinazolin-4(3H)-one, Ethyl chloroacetate65% nih.gov

Purification Techniques for Enhanced Product Recovery (e.g., recrystallization, chromatography)

After the synthesis is complete, a multi-step purification process is required to isolate this compound in high purity. A typical workup procedure begins with filtering the reaction mixture to remove inorganic salts like potassium carbonate. mdpi.com The filtrate is then concentrated under reduced pressure to remove the solvent.

The crude product is often subjected to an aqueous workup. This can involve washing with a dilute base solution, such as 5% sodium carbonate, to remove any unreacted 2,4-difluorophenol, followed by washing with water and then a saturated brine solution. lookchem.com The organic layer is then dried over an anhydrous drying agent like potassium carbonate or magnesium sulfate. lookchem.com

Final purification is commonly achieved through one of the following methods:

Recrystallization : If the product is a solid at room temperature, it can be recrystallized from a suitable solvent, such as ethanol, to obtain pure crystals. nih.gov

Distillation : For liquid esters, fractional distillation under reduced pressure is an effective method to separate the product from non-volatile impurities and any remaining starting materials. youtube.comweebly.com

Chromatography : Column chromatography is a versatile technique for purifying both solid and liquid products, effectively separating the target compound from byproducts and unreacted reagents.

Advanced Derivatization Strategies of the this compound Core

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Modification of the Ester Moiety (e.g., hydrolysis to carboxylic acid, reduction to alcohol)

The ester group is a primary site for derivatization.

Hydrolysis to Carboxylic Acid : The ester can be readily hydrolyzed to its corresponding carboxylic acid, 2-(2,4-difluorophenoxy)acetic acid. This reaction can be catalyzed by either an acid or a base. libretexts.org

Acid-catalyzed hydrolysis is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. libretexts.orgdoubtnut.com

Base-catalyzed hydrolysis (saponification) is an irreversible process that goes to completion. libretexts.orgprexams.com Using a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution yields the carboxylate salt, which is then acidified in a separate step to produce the free carboxylic acid. libretexts.org

Reduction to Alcohol : The ester can be reduced to the corresponding primary alcohol, 2-(2,4-difluorophenoxy)ethanol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester, ultimately converting the ester functional group into a primary alcohol.

Substitution Reactions on the Aromatic Ring

The difluorinated benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), although the reactivity is complex. The outcome is governed by the combined directing effects of the substituents: the activating ortho-, para-directing phenoxy group and the deactivating ortho-, para-directing fluorine atoms. lumenlearning.commasterorganicchemistry.com

The available positions for substitution are C3, C5, and C6.

The phenoxy group (-O-R) at C1 is a strongly activating group that directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. Since C2 and C4 are already substituted, it primarily directs towards C6.

The fluorine atom at C2 is a deactivating group that directs ortho (C1, C3) and para (C5).

The fluorine atom at C4 is also a deactivating group that directs ortho (C3, C5) and para (C2).

Formation of Complex Hybrid Structures (e.g., with pyrazoles, thiazoles, triazoles)

The synthesis of hybrid molecules incorporating this compound with heterocyclic rings like pyrazoles, thiazoles, and triazoles can be achieved through multi-step synthetic sequences. These sequences often begin with the conversion of the ethyl ester to a more reactive intermediate, such as a hydrazide or a β-ketoester.

Pyrazoles: A common route to pyrazole-containing hybrids involves the initial conversion of this compound to its corresponding carbohydrazide. This is typically achieved by reacting the ester with hydrazine (B178648) hydrate. niscpr.res.in The resulting 2-(2,4-difluorophenoxy)acetohydrazide (B1309726) is a key intermediate that can then undergo cyclocondensation with a 1,3-dicarbonyl compound to form the pyrazole (B372694) ring. mdpi.com The general reaction scheme involves the reaction of a hydrazine with a β-diketone, leading to the formation of polysubstituted pyrazoles. mdpi.com For instance, the reaction of the acetohydrazide with various ketones can yield a range of pyrazole derivatives. niscpr.res.in

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classical method for constructing the thiazole ring, which involves the reaction of an α-haloketone with a thioamide. researchgate.netanalis.com.my To create a thiazole hybrid of this compound, the parent molecule would first need to be converted into one of these precursors. One possible pathway involves the hydrolysis of the ester to the corresponding carboxylic acid, 2-(2,4-difluorophenoxy)acetic acid. This acid can then be converted into a thioamide using reagents like Lawesson's reagent. researchgate.net Separately, a suitable α-haloketone needs to be synthesized. The subsequent reaction between the thioamide derivative of our molecule of interest and an appropriate α-haloketone would yield the desired thiazole hybrid.

Triazoles: The formation of 1,2,4-triazole (B32235) rings can be achieved from the 2-(2,4-difluorophenoxy)acetohydrazide intermediate. This hydrazide can be reacted with a thiocyanate (B1210189) to form a thiosemicarbazide, which can then be cyclized to a triazole-thione. scispace.comchemistryjournal.net Alternatively, the versatile "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a powerful method for creating 1,2,3-triazole hybrids. wikipedia.orgorganic-chemistry.org This would require converting the phenoxyacetic acid derivative into either an azide (B81097) or an alkyne. For example, the carboxylic acid could be converted to an alcohol, which can then be transformed into an azide. Reaction of this azide with a terminal alkyne under click conditions would yield the 1,2,3-triazole-linked hybrid. nih.govmedchemexpress.com

Table 1: Potential Synthetic Intermediates from this compound for Heterocycle Synthesis

Starting MaterialReagent(s)IntermediateTarget Heterocycle
This compoundHydrazine Hydrate2-(2,4-difluorophenoxy)acetohydrazidePyrazole, Triazole
2-(2,4-difluorophenoxy)acetic acidThionyl chloride, then Ammonia2-(2,4-difluorophenoxy)acetamideThiazole (via thioamide)
2-(2,4-difluorophenoxy)acetic acidLawesson's Reagent2-(2,4-difluorophenoxy)ethanethioamideThiazole
2-(2,4-difluorophenoxy)acetic acidNaN3 (after conversion to alkyl halide)2-(2,4-difluorophenoxy)acetyl azideTriazole (Click Chemistry)

Functionalization for Bioconjugation or Prodrug Design

The chemical structure of this compound is amenable to modifications aimed at improving its pharmacokinetic properties through prodrug strategies or enabling its attachment to biological macromolecules via bioconjugation.

Prodrug Design: A primary strategy for designing prodrugs of carboxylic acid-containing drugs is through esterification. ebrary.net Since this compound is already an ethyl ester, it can be considered a simple prodrug of the corresponding carboxylic acid. The ester group can be hydrolyzed in vivo by esterases to release the active carboxylic acid. nih.gov Further modifications of the ester group can be explored to fine-tune the rate of hydrolysis and the physicochemical properties of the prodrug. For instance, creating different alkyl or aryl esters can alter the lipophilicity and, consequently, the absorption and distribution of the compound. Glycolamide esters, for example, are known to be rapidly hydrolyzed in human plasma and represent a viable prodrug approach for carboxylic acid agents. nih.gov

Table 2: Examples of Ester Prodrug Strategies for Carboxylic Acids

Prodrug TypeRationaleIn Vivo Cleavage
Simple Alkyl EstersIncrease lipophilicity, mask polar carboxyl groupEsterases
Glycolamide EstersRapid hydrolysis in plasmaCholinesterase
Amino Acid EstersImprove water solubilityPeptidases, Esterases

Bioconjugation: Bioconjugation involves the covalent attachment of a molecule to a biological entity, such as a protein or nucleic acid, to create a stable conjugate. thermofisher.com To make this compound suitable for bioconjugation, it needs to be functionalized with a reactive handle that can form a covalent bond with a target biomolecule.

A common approach is to introduce a functional group that can participate in "click chemistry" reactions, such as an azide or a terminal alkyne. wikipedia.orgnih.gov The parent phenoxyacetic acid can be derivatized to include a linker terminating in an azide or alkyne group. This functionalized molecule can then be "clicked" onto a biomolecule that has been modified to bear the complementary reactive partner.

Another strategy involves introducing a functional group that can react with common amino acid residues on proteins. For example, converting the carboxylic acid to an N-hydroxysuccinimide (NHS) ester creates an amine-reactive species that can form stable amide bonds with lysine (B10760008) residues on proteins. thermofisher.com Alternatively, the aromatic ring could be functionalized with a group amenable to bioconjugation, though this would be a more synthetically challenging approach.

Table 3: Common Bioconjugation Strategies

Reactive HandleTarget on BiomoleculeLinkage Formed
AzideAlkyneTriazole
AlkyneAzideTriazole
NHS-esterPrimary Amine (e.g., Lysine)Amide
MaleimideThiol (e.g., Cysteine)Thioether

Advanced Structural Characterization and Computational Analysis of Ethyl 2 2,4 Difluorophenoxy Acetate

Single Crystal X-ray Diffraction Studies

Determination of Crystal System and Space Group

Based on analyses of comparable small organic molecules, it is plausible that Ethyl 2-(2,4-difluorophenoxy)acetate would crystallize in a common crystal system for such compounds, such as monoclinic or orthorhombic. researchgate.netdocbrown.info For instance, Ethyl 2-(4-nitrophenoxy)acetate crystallizes in the monoclinic system with the space group P2₁/c. cymitquimica.com The specific crystal system and space group are determined by the symmetry of the unit cell, the smallest repeating unit of the crystal lattice.

Molecular Conformation and Dihedral Angles

The molecular conformation of this compound would be defined by the relative orientations of its constituent parts, particularly the 2,4-difluorophenyl ring and the ethyl acetate (B1210297) moiety. The dihedral angle between the plane of the phenyl ring and the plane of the acetate group is a critical parameter. In similar structures like ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, the quinazoline (B50416) ring system has a significant dihedral angle with the attached phenyl ring. nih.gov For this compound, the orientation of the acetyl group relative to the phenyl ring would be influenced by steric and electronic factors imparted by the fluorine substituents.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would likely be governed by a network of weak intermolecular interactions. Given the presence of C-H bonds and the oxygen atoms of the ester group, it is anticipated that C—H⋯O hydrogen bonds would play a significant role in stabilizing the crystal lattice, a common feature in related ester compounds. researchgate.netnist.gov These interactions involve a hydrogen atom bonded to a carbon atom acting as a hydrogen bond donor and an oxygen atom as the acceptor. Additionally, dipole-dipole interactions are expected due to the polar nature of the C-F and C=O bonds. walisongo.ac.id The arrangement of molecules in the crystal would be a result of a balance of these forces to achieve the most stable packing.

Spectroscopic Investigations for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the structure of a synthesized compound. The following sections detail the expected spectroscopic data for this compound based on the analysis of its constituent functional groups and data from analogous molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments. The ethyl group should present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, typical for an ethyl ester. youtube.comchemicalbook.com The protons on the 2,4-difluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The methylene protons of the acetate moiety (O-CH₂-C=O) would likely appear as a singlet.

¹³C NMR: The ¹³C NMR spectrum is expected to show four distinct signals for the ethyl acetate portion of the molecule. docbrown.info The carbonyl carbon (C=O) would appear at the most downfield shift. The carbon atoms of the 2,4-difluorophenyl ring will show six separate signals, with their chemical shifts influenced by the electron-withdrawing fluorine atoms. The C-F couplings will also be observable in the ¹³C NMR spectrum.

Expected NMR Data

Group ¹H NMR Expected Chemical Shift (ppm) ¹³C NMR Expected Chemical Shift (ppm)
Ethyl CH₃ ~1.2 (triplet) ~14
Ethyl CH₂ ~4.2 (quartet) ~61
Acetate CH₂ ~4.7 (singlet) ~65
Aromatic CH 6.8 - 7.5 (multiplets) 105 - 165 (multiple signals with C-F coupling)

Note: The expected values are based on typical shifts for similar functional groups and may vary in the actual spectrum.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A strong absorption band is expected around 1730-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. nih.gov The C-O stretching vibrations of the ester and ether linkages would appear in the region of 1000-1300 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region, and C-F stretching vibrations would likely be observed in the 1100-1250 cm⁻¹ range.

Key IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹)
C=O (Ester) 1730 - 1750
C-O (Ester and Ether) 1000 - 1300
Aromatic C=C 1450 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or acetonitrile (B52724) is expected to show absorption maxima characteristic of the 2,4-difluorophenoxy chromophore. Aromatic systems typically exhibit absorption bands in the 200-300 nm region. For instance, 2,4-D, which also contains a substituted phenyl ring, shows absorption in this range. nist.gov The ethyl acetate portion of the molecule does not absorb significantly in the UV-Vis region above 250 nm. sielc.comutoronto.ca

Table of Compounds Mentioned

Compound Name
This compound
Ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate
Ethyl 2-(4-nitrophenoxy)acetate
Ethyl 2-(4-chloroanilino)acetate
Ethyl acetate
Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate

Mass Spectrometry (MS) Analysis

Under electron ionization (EI), the molecule is expected to undergo fragmentation at several key points. The initial ionization would produce a molecular ion peak [M]⁺. Subsequent fragmentation would likely involve the cleavage of the ester group and the ether linkage. Key fragmentation pathways would include the loss of the ethoxy group (-OCH2CH3) to form a stable acylium ion, and the cleavage of the C-O bond between the phenoxy group and the acetate moiety.

Table 1: Predicted Major Mass Fragments for this compound

Fragment IonStructurePredicted m/z
[M]⁺[C₁₀H₁₀F₂O₃]⁺216
[M - OCH₂CH₃]⁺[C₈H₅F₂O₂]⁺171
[M - COOCH₂CH₃]⁺[C₆H₄F₂O]⁺129
[C₂H₅O]⁺[CH₃CH₂O]⁺45
[C₂H₅]⁺[CH₃CH₂]⁺29

Computational Chemistry and Molecular Modeling

Computational methods are instrumental in providing a theoretical understanding of the structural and electronic properties of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For aromatic esters like this compound, DFT calculations, often using the B3LYP functional with a suitable basis set such as 6-311++G(d,p), can elucidate various molecular properties. researchgate.net

Studies on related phenoxyacetate (B1228835) derivatives demonstrate that DFT can be used to optimize the molecular geometry and calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. For a similar compound, ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate, natural bond orbital (NBO) analysis has been used to understand intramolecular interactions and charge delocalization. researchgate.net Such analyses for this compound would likely reveal significant delocalization across the phenyl ring and the carbonyl group, influenced by the electron-withdrawing fluorine atoms.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed picture of the conformational landscape of a molecule by simulating the atomic movements over time. For flexible molecules like this compound, MD simulations can explore the potential energy surface and identify low-energy conformers.

The conformational flexibility of this compound is primarily due to the rotational freedom around the ether linkage and the ester group. A conformational analysis of related phenoxyalkylamines has been successfully performed using systematic searches and molecular dynamics-based methods to understand structure-activity relationships. nih.gov A similar approach for this compound would involve simulating the molecule in a solvent box to mimic physiological conditions and analyzing the trajectory to determine the most populated conformations and the dihedral angle distributions of the flexible bonds. This information is crucial for understanding how the molecule might interact with biological targets.

In Silico Prediction of Structural Properties

In the absence of experimental data, quantitative structure-property relationship (QSPR) models offer a reliable method for predicting various physicochemical properties. researchgate.netresearchgate.netbiointerfaceresearch.comnih.govdergipark.org.tr These models use the molecular structure to predict properties like boiling point, melting point, vapor pressure, and octanol-water partition coefficient (logP).

For this compound, various molecular descriptors, such as topological indices, constitutional indices, and quantum-chemical descriptors, can be calculated and used in QSPR models. The predicted properties are valuable for assessing the compound's environmental fate and potential for bioaccumulation.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod
Molecular Weight216.18 g/mol ---
Boiling PointNot availableQSPR models
Melting PointNot availableQSPR models
LogPNot availableQSPR models
Water SolubilityNot availableQSPR models

Biological Activities and Pharmacological Potential of Ethyl 2 2,4 Difluorophenoxy Acetate and Its Derivatives

Antimicrobial Efficacy Investigations

The antimicrobial potential of phenoxyacetic acid derivatives has been explored against a range of pathogenic microorganisms. The structural modifications of the core molecule play a crucial role in determining the spectrum and potency of their activity.

While specific studies on the antibacterial properties of Ethyl 2-(2,4-difluorophenoxy)acetate are not extensively documented in the reviewed literature, research on related phenoxyacetic acid derivatives and other structurally similar compounds provides insights into their potential antibacterial action. For instance, acetic acid itself has demonstrated antibacterial effects against various pathogens. plos.org Studies on more complex derivatives, such as those incorporating thiazolidine-2,4-dione moieties, have shown activity, particularly against Gram-positive bacteria. nih.gov The introduction of different substituents on the phenyl ring of these derivatives has been shown to influence their antibacterial spectrum and efficacy. nih.gov

Derivatives of 2-(4-aminopiperidin-4-yl)acetic acid conjugated with lauric acid have exhibited potent activity against multidrug-resistant (MDR) pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net These findings suggest that the core acetic acid structure, when appropriately modified, can serve as a scaffold for the development of new antibacterial agents. Further investigation into the specific antibacterial profile of this compound and its close analogs is warranted to determine their potential in this area.

The antifungal activity of phenoxyacetic acid derivatives is an area of active investigation. While direct studies on this compound are limited, research on analogous structures provides valuable information. For example, the synthetic amide 2-chloro-N-phenylacetamide has demonstrated antifungal activity against strains of Aspergillus flavus. scielo.br The proposed mechanism of action for this compound involves binding to ergosterol (B1671047) on the fungal plasma membrane and possibly inhibiting DNA synthesis. scielo.br

Furthermore, derivatives of 2,4-Diacetylphloroglucinol (2,4-DAPG), which share a phenolic core, have shown significant antifungal activity against major pathogenic fungi in citrus fruit, such as Penicillium digitatum and P. italicum. nih.gov One derivative, in particular, caused wrinkling of the hyphae in these fungi, indicating a mechanism that disrupts fungal cell structure. nih.gov These examples highlight the potential of developing effective antifungal agents based on modified phenoxyacetic acid scaffolds.

In a different study, 5′-O-fatty acyl derivatives of 3′-fluoro-2′,3′-dideoxythymidine (FLT) demonstrated significant anti-HIV activity. mdpi.com The conjugation of fatty acids was found to improve the cellular uptake of these nucleoside analogs. mdpi.com These findings suggest that lipophilic derivatives of fluorinated compounds could be a promising strategy for developing new antiviral agents.

Anti-proliferative and Anticancer Research

The potential of phenoxyacetic acid derivatives as anticancer agents has been a significant focus of research, with studies exploring their cytotoxic effects and their ability to interfere with key processes in cancer progression.

Derivatives of phenoxyacetic acid have demonstrated cytotoxic effects against various cancer cell lines. For example, a series of 2-arylbenzoxazole-5-acetic acid derivatives were synthesized and evaluated for their in vitro cytotoxic activities against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. core.ac.uk Notably, compounds with an acetic acid group at the 5-position of the benzoxazole (B165842) nucleus showed enhanced activity. core.ac.uk

Similarly, 2,4-azolidinedione-acetic acids derivatives have been synthesized and tested for their anticancer activity. nih.gov One particular derivative, 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide, exhibited high selectivity for several leukemia cell lines. nih.gov Chalcone (B49325) derivatives of 2-acetyl thiophene (B33073) have also been shown to possess cytotoxic properties against human colon adenocarcinoma cells. nih.govresearchgate.net These studies collectively indicate that the acetic acid moiety, in combination with various heterocyclic and aromatic structures, can be a key pharmacophore for cytotoxic activity. The genotoxic effects of 2,4-dichlorophenoxyacetic acid (2,4-D) have also been studied, indicating that it can induce chromosome aberrations in bone-marrow and spermatocyte cells in mice. nih.gov

Cytotoxic Activity of Acetic Acid Derivatives

Compound/Derivative ClassCancer Cell Line(s)Key FindingsReference
2-Arylbenzoxazole-5-acetic acid derivativesMCF-7 (Breast), HCT-116 (Colon)Promising cytotoxic compounds, especially against MCF-7 cells. core.ac.uk core.ac.uk
2,4-Azolidinedione-acetic acids derivativesLeukemia cell lines (CCRF-CEM, HL-60(TB), MOLT-4, SR)High selectivity for leukemia cell lines observed for a specific derivative. nih.gov nih.gov
Chalcone derivatives of 2-acetyl thiopheneHT-29 (Colon Adenocarcinoma)Demonstrated significant cytotoxicity. nih.govresearchgate.net nih.govresearchgate.net
2,4-Dichlorophenoxyacetic acid (2,4-D)In vivo (mice)Induced chromosome aberrations in bone-marrow and spermatocyte cells. nih.gov nih.gov

Beyond general cytotoxicity, derivatives of phenoxyacetic acid have been shown to inhibit specific malignant behaviors in cancer cells.

Proliferation and Apoptosis: Benzofuran-2-acetic ester derivatives have been found to induce apoptosis in breast cancer cells by upregulating the p21Cip/WAF1 gene. nih.gov These compounds increased the Bax/Bcl-2 ratio and led to DNA fragmentation, which are hallmarks of apoptosis. nih.gov Similarly, certain 1,2,4-triazole (B32235) derivatives containing an acetamido carboxylic acid moiety have demonstrated antiproliferative activity in liver cancer cells, leading to apoptosis induction. escholarship.org The cytotoxic activity of some chalcone derivatives on colorectal carcinoma cells has also been attributed to the induction of apoptosis. nih.gov

Migration and Invasion: Some coumarin (B35378) derivatives have been shown to inhibit cancer cell invasion. nih.gov For instance, 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate was identified as a potent inhibitor of cell invasion. nih.gov Pachymic acid has been found to suppress the migration and invasion of human ovarian carcinoma cells. nih.gov Furthermore, inhibitors of the Gαi2 protein, which can be targeted by small molecules, have been shown to block chemotherapy-induced prostate cancer cell migration. nih.gov

Cell Cycle Arrest: Photodynamic therapy can induce cell cycle arrest in cancer cells, a mechanism that can be exploited for therapeutic purposes. nih.gov Pachymic acid has been shown to cause an accumulation of G1 phase cells in ovarian carcinoma cell lines. nih.gov Certain 1,2,4-triazole derivatives have also been found to induce cell cycle arrest. escholarship.org

Inhibition of Malignant Behaviors by Acetic Acid Derivatives

Compound/Derivative ClassMalignant BehaviorCancer Cell Line/ModelKey FindingsReference
Benzofuran-2-acetic ester derivativesApoptosisBreast cancer cellsInduced apoptosis via p21Cip/WAF1 upregulation. nih.gov nih.gov
1,2,4-Triazole derivativesApoptosis, Cell Cycle ArrestHepG2, Hep3B (Liver cancer)Inhibited FAK phosphorylation, leading to apoptosis and cell cycle arrest. escholarship.org escholarship.org
Coumarin derivativesInvasionHT1080 (Fibrosarcoma)Potent inhibition of cell invasion. nih.gov nih.gov
Pachymic acidProliferation, Migration, Invasion, Cell Cycle ArrestHO-8910 (Ovarian carcinoma)Inhibited growth and invasion, caused G1 phase arrest. nih.gov nih.gov

Anti-inflammatory and Immunomodulatory Effects

Derivatives of this compound have been investigated for their potential to mitigate inflammatory processes. This activity is primarily attributed to their interaction with key enzymes and mediators within the inflammatory cascade.

A primary mechanism for the anti-inflammatory activity of many compounds is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins, which are key drivers of inflammation and pain. nih.gov COX-1 is typically expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is induced at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce the risk of gastrointestinal side effects associated with COX-1 inhibition. mdpi.com

Several studies have synthesized and evaluated derivatives containing phenoxyacetate-like moieties for their COX inhibitory activity. A series of novel 1,4-benzoxazine derivatives were found to exhibit optimal COX-2 inhibition, with some compounds showing IC₅₀ values between 0.57–0.72 μM and high selectivity indices. rsc.org Similarly, newly synthesized isoxazole (B147169) derivatives demonstrated selectivity towards the COX-2 enzyme over COX-1. nih.gov One of the most potent compounds in this series, C6, had a COX-2 IC₅₀ value of 0.55 ± 0.03 µM. nih.gov Research into dihydropyrazole derivatives also identified compounds with potent and selective COX-2 inhibition, with one derivative exhibiting an IC₅₀ value of 0.35 ± 0.02 μM, which was superior to the reference drug Celecoxib (IC₅₀ = 0.41 ± 0.03 μM). mdpi.com

Table 1: COX-2 Inhibition by Various Heterocyclic Derivatives This table is interactive. You can sort and filter the data.

Compound Class Most Potent Compound COX-2 IC₅₀ (µM) Selectivity Index (SI) (COX-1/COX-2) Reference Drug (Celecoxib) COX-2 IC₅₀ (µM)
1,4-Benzoxazine Derivatives Compound 3e 0.57 242.4 0.30
Isoxazole Derivatives Compound C6 0.55 ± 0.03 113.19 Not specified in study
Dihydropyrazole Derivatives Compound 4b 0.35 ± 0.02 137.3 0.41 ± 0.03

The anti-inflammatory effects of these compounds extend beyond direct enzyme inhibition to the modulation of various inflammatory mediators. The inhibition of COX-2 directly leads to a decrease in the production of prostaglandin (B15479496) E2 (PGE₂), a key mediator of inflammation, fever, and pain. nih.gov Studies have confirmed that various derivatives can effectively reduce the release of PGE₂ in stimulated macrophage cell lines. mdpi.comnih.gov

In addition to the COX pathway, these compounds can affect other inflammatory pathways. For example, ethyl acetate (B1210297) fractions from Cnidium officinale have been shown to significantly inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in LPS-stimulated macrophage cells. researchgate.net The overexpression of iNOS and subsequent high levels of NO are hallmarks of chronic inflammatory conditions. researchgate.net The ability to suppress both PGE₂ and NO production suggests a multi-pronged anti-inflammatory action, making these derivatives promising candidates for treating inflammatory diseases. nih.govmdpi.comresearchgate.net

Antioxidant Properties and Reactive Oxygen Species Scavenging

Phenolic compounds are well-known for their antioxidant capabilities, which involve the scavenging of free radicals and reactive oxygen species (ROS). Ethyl acetate extracts of various natural products have demonstrated significant antioxidant activity. For example, ethyl acetate extracts from the marine algae Nannochloropsis oculata and Gracilaria gracilis showed a notable capacity for iron chelation and scavenging of DPPH free radicals. scielo.br The extract of N. oculata exhibited 72.95% inhibition of iron chelation and 39.03% inhibition of DPPH radicals at a concentration of 400 µg/mL. scielo.br

Further research into the ethyl acetate fractions of Boswellia papyrifera stem bark confirmed potent in vivo antioxidant activity against liver damage induced by carbon tetrachloride in rats. researchgate.net This hepatoprotective effect is attributed to the antioxidant properties of the fractions, highlighting their ability to mitigate oxidative stress. researchgate.net The antioxidant potential of such compounds is crucial, as oxidative stress is implicated in the pathogenesis of numerous chronic diseases.

Enzyme Inhibition Studies (General)

Beyond their targeted effects on inflammatory enzymes, derivatives of this compound have been explored for their interactions with other enzyme systems.

Research has shown that certain structural derivatives can interact with enzymes outside the inflammatory cascade. A study on a novel chalcone derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, investigated its inhibitory effects on cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—and Glutathione S-transferase (GST). nih.gov The compound was found to inhibit all three enzymes, demonstrating a broader bioactivity profile. nih.gov Such non-specific interactions are important to characterize to understand the full pharmacological profile of a compound class.

Table 2: Inhibition Constants (Ki) for a Chalcone Derivative This table is interactive. You can sort and filter the data.

Enzyme Inhibition Constant (Ki) Value (µM)
Glutathione S-transferase (GST) 14.19 ± 2.15
Acetylcholinesterase (AChE) 11.13 ± 1.22
Butyrylcholinesterase (BChE) 8.74 ± 0.76

Specific Enzyme Target Inhibition (e.g., STAT3 phosphorylation, Acetylcholinesterase, CYP51)

Derivatives of phenoxyacetic acid have been investigated for their ability to inhibit a range of specific enzyme targets, demonstrating potential therapeutic applications in various disease areas.

STAT3 Phosphorylation Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in cell signaling, and its over-activation is a hallmark of many cancers and inflammatory diseases. nih.gov Inhibition of STAT3 phosphorylation is therefore a promising therapeutic strategy. nih.govnih.gov A novel coumarin derivative, Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate (C2F), has been shown to inhibit the malignant biological behaviors of colorectal cancer (CRC). researchgate.net Research indicates that C2F suppresses the phosphorylation of STAT3 and blocks its subsequent translocation into the cell nucleus, a critical step for its activity. researchgate.net This mechanism effectively hinders CRC cell proliferation, migration, and invasion while promoting apoptosis. researchgate.net The inhibition of STAT3 dimerization by directly targeting its SH2 domain is a key mechanism for many small-molecule inhibitors. frontiersin.org

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine (B1216132). researchgate.net A deficiency in acetylcholine is a known factor in the pathophysiology of Alzheimer's disease (AD). nih.govnih.gov Inhibiting AChE increases the duration of acetylcholine in the synaptic cleft, which is a primary strategy for treating the symptoms of AD. nih.gov Various derivatives, particularly those incorporating phthalimide (B116566) and isoindoline-1,3-dione structures, have been synthesized and evaluated for their AChE inhibitory activity. nih.govnih.gov These compounds are designed as analogs of existing AChE inhibitors like donepezil. nih.gov Studies have shown that the potency of these derivatives can be influenced by the types and positions of substituent groups on the phenyl ring, with electron-withdrawing groups often enhancing activity. nih.gov

Compound DerivativeStructure TypeAChE Inhibitory Potency (IC₅₀)Reference Compound (Donepezil) IC₅₀
Compound 4a (ortho-chloro)2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione0.91 ± 0.045 µM0.14 ± 0.03 µM
Compound 4b (4-Fluorophenyl)Phthalimide-based16.42 ± 1.07 µM0.41 ± 0.09 µM
Compound 4g (meta-methoxy)2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione5.5 ± 0.7 µM0.14 ± 0.03 µM
Compound 4k (3-OCH3)Naphthalimide-based0.26 µMNot specified in source

CYP51 Inhibition

Sterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol in fungi and cholesterol in mammals. nih.gov It is the primary target for azole antifungal drugs. nih.govnih.gov Research focuses on developing azole derivatives that are highly selective for fungal CYP51 over its human homolog to minimize side effects. nih.gov The binding affinity (Kd) and inhibitory concentration (IC₅₀) of various azole derivatives have been tested against CYP51 from the fungal pathogen Candida albicans (CaCYP51) and the human enzyme (HsCYP51). nih.gov While medical azoles like fluconazole (B54011) show high selectivity for the fungal enzyme, some agricultural azoles inhibit both. nih.govresearchgate.net Novel synthesized azole derivatives have shown potent inhibitory activity against CaCYP51, with some demonstrating better selectivity than existing drugs. cardiff.ac.uk

CompoundTarget EnzymeBinding Affinity (Kd)50% Inhibitory Concentration (IC₅₀)
FluconazoleCaCYP5156 nM0.4 - 0.6 µM
FluconazoleHsCYP51~30,500 nM~1,300 µM
KetoconazoleCaCYP5125 nM0.4 - 0.6 µM
KetoconazoleHsCYP51131 nM4.5 µM
Prothioconazole-desthioCaCYP51~40 nMNot specified in source
Prothioconazole-desthioHsCYP51~40 nMNot specified in source
Compound 12cCaCYP5143 ± 18 nM0.33 µM

Other Reported Biological Activities

The inhibition of acetylcholinesterase (AChE) by derivatives of phenoxyacetic acid has direct implications for neurological conditions characterized by low levels of the neurotransmitter acetylcholine (ACh). nih.gov By preventing the breakdown of ACh, these inhibitors can enhance cholinergic neurotransmission, a key therapeutic strategy for Alzheimer's disease. nih.govnih.gov Beyond simple inhibition, the modulation of acetylcholine release is a complex process. Studies have shown that certain receptor ligands, such as α2-adrenoceptor antagonists, can increase the release of acetylcholine in the prefrontal cortex, while agonists can reduce it. nih.gov The development of compounds that act as false cholinergic neurotransmitters, such as diethylaminoethyl acetate, further illustrates another avenue for modulating the cholinergic system. nih.gov Additionally, research into related compounds has identified neuroprotective effects against cytotoxicity and apoptosis in neuronal cells, suggesting broader potential in treating neurodegenerative diseases. nih.govnih.gov

A promising strategy for the treatment of type 2 diabetes involves the simultaneous activation of two key metabolic regulators: Glucokinase (GK) and Peroxisome Proliferator-Activated Receptor-γ (PPARγ). nih.gov GK plays a vital role in glucose metabolism and insulin (B600854) secretion, while PPARγ is a nuclear receptor that regulates gene expression related to glucose and lipid metabolism. nih.govnih.gov Dual activators are sought to provide a more comprehensive therapeutic effect. researchgate.net Research has identified ethyl-2-(4-aminophenoxy)acetate as a key building block, or synthon, for the creation of novel dual GK and PPARγ hypoglycemic agents. researchgate.netmdpi.com A facile and efficient method for synthesizing this precursor has been developed, paving the way for the discovery of new dual-target activators for diabetes treatment. mdpi.com

Esters of phenoxyacetic acid are widely used in agriculture as selective herbicides. nih.gov A prominent example is 2-Ethylhexyl (2,4-dichlorophenoxy)acetate, an ester of 2,4-D, which is used to control broad-leaved weeds in a variety of settings. nih.govnih.gov These include agricultural crops like cereals, corn, and pastureland, as well as non-cropland areas such as turf and forestry sites. nih.govepa.gov The herbicidal activity stems from its function as a synthetic auxin, a plant growth regulator. At high concentrations, it causes uncontrolled growth, leading to the death of susceptible plants. These compounds are formulated into commercial pesticide products for manufacturing use. epa.govepa.gov

Elucidation of Mechanism of Action Moa of Ethyl 2 2,4 Difluorophenoxy Acetate

Identification of Molecular Targets

The specific molecular targets of Ethyl 2-(2,4-difluorophenoxy)acetate remain unelucidated. There is a notable absence of published research detailing its interactions with biological molecules.

There are no available receptor binding assays for this compound. Consequently, its affinity for any specific receptor is unknown.

Data from enzyme inhibition profiling and kinetic studies for this compound are not present in the current body of scientific literature. Therefore, its potential to act as an enzyme inhibitor has not been determined.

Detailed studies on the ligand-target interactions of this compound have not been reported. The molecular interactions that would underpin any biological activity are yet to be investigated.

Investigation of Cellular and Subcellular Mechanisms

The effects of this compound at the cellular and subcellular level have not been documented.

There is no scientific evidence to suggest that this compound has any impact on cellular signaling pathways, including the STAT3 pathway. While other structurally related compounds have been investigated for their effects on such pathways, these findings cannot be attributed to this compound.

The influence of this compound on cell cycle progression has not been a subject of published research. As a result, there is no data to describe its effects on the different phases of the cell cycle.

Modulation of Gene Expression and Protein Synthesis

The interaction of a compound with cellular machinery can lead to significant alterations in gene expression and subsequent protein synthesis. For instance, compounds with a phenoxyacetate (B1228835) scaffold, such as the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), have been shown to influence these processes. At low concentrations, 2,4-D can mimic natural auxins, promoting cell division and elongation, while at higher concentrations, it exhibits herbicidal activity. nih.gov This is believed to occur through the activation of auxin receptor systems, leading to an upregulation of auxin responses. nih.gov

Studies on 2,4-D have demonstrated its ability to inhibit protein synthesis in vitro. nih.gov This inhibition was observed in Chinese hamster ovary cells and was not due to alterations in the mRNA itself, suggesting that the compound's action is located at the ribosomal level. nih.gov It is speculated that such effects on protein synthesis may be a consequence of the compound's impact on polyamine metabolism. nih.gov Furthermore, transcriptome analysis in response to 2,4-D has revealed differential expression of numerous genes, including those involved in the auxin-response pathway like ubiquitin E3 ligase, PB1|AUX/IAA, and ARF transcription factors. nih.gov While these findings pertain to 2,4-D, they highlight the potential for phenoxyacetate derivatives to exert significant control over gene and protein expression.

Interference with Metabolic Pathways (e.g., sterol biosynthesis in pathogens)

A crucial aspect of a compound's mechanism of action is its potential to interfere with essential metabolic pathways in target organisms. For example, many antifungal agents function by inhibiting sterol biosynthesis, a critical process for maintaining the integrity of fungal cell membranes. While direct evidence for this compound's role in this pathway is not available, the principle of metabolic interference is a well-established pharmacological target.

In Vitro Mechanistic Assays

To understand a compound's biological effects at the cellular level, a variety of in vitro assays are employed. These assays are crucial for determining specific cellular responses and for identifying direct molecular targets.

Cell-Based Assays for Specific Biological Responses (e.g., proliferation, apoptosis)

Cell-based assays are fundamental in determining a compound's effect on cell health and behavior. Assays measuring cell proliferation, such as the MTT assay or colony formation assays, can quantify a compound's cytostatic or cytotoxic effects. nih.gov For example, a novel coumarin (B35378) derivative, Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate (B1210297) (C2F), was shown to inhibit colorectal cancer cell proliferation in vitro. researchgate.net

Apoptosis, or programmed cell death, is another critical endpoint evaluated in cell-based assays. Techniques such as flow cytometry using annexin-V and propidium (B1200493) iodide staining can distinguish between healthy, apoptotic, and necrotic cells. nih.gov Studies on C2F demonstrated its ability to promote apoptosis in colorectal cancer cells. researchgate.net Similarly, 2,4-D has been shown to induce cytotoxicity by enhancing the frequencies of early and late apoptotic cells in Chinese hamster ovary (CHO-K1) cells. nih.gov

Table 1: Representative Cell-Based Assay Data for Structurally Related Compounds

CompoundCell LineAssayResultReference
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate (C2F)Colorectal Cancer CellsProliferation AssayInhibition of cell proliferation researchgate.net
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate (C2F)Colorectal Cancer CellsApoptosis AssayPromotion of apoptosis researchgate.net
2,4-Dichlorophenoxyacetic acid (2,4-D)Chinese Hamster Ovary (CHO-K1) CellsCytotoxicity AssayInduction of apoptosis nih.gov

This table is for illustrative purposes and shows data for structurally related compounds, not this compound.

Biochemical Assays for Enzyme Activity and Binding

Biochemical assays are essential for identifying direct molecular interactions between a compound and specific enzymes or receptors. These assays can measure the inhibition or activation of enzyme activity and quantify the binding affinity of a compound to its target. nih.govmdpi.com For example, the activity of enzymes like transketolase can be measured in the presence of various compounds to assess their inhibitory potential. nih.gov Fluorescence-based assays are often used for their high sensitivity and suitability for high-throughput screening of enzyme inhibitors. mdpi.com

In Vivo Mechanistic Studies Using Animal Models (e.g., xenograft models)

To validate in vitro findings and understand a compound's activity within a whole organism, in vivo studies using animal models are indispensable. nih.govnih.gov Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to evaluate the anti-cancer efficacy of novel compounds. nih.gov

For instance, the in vivo anti-tumor activity of Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate (C2F) was evaluated in a nude mouse xenograft model of colorectal cancer. researchgate.net The study found that C2F inhibited tumor growth, corroborating the in vitro findings of its anti-proliferative and pro-apoptotic effects. researchgate.net Such studies are critical for understanding the therapeutic potential and mechanism of action of a compound in a complex biological system. nih.gov

Structure Activity Relationship Sar and Rational Design of Ethyl 2 2,4 Difluorophenoxy Acetate Analogs

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are instrumental in predicting the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts and streamlining the discovery process. nih.govresearchgate.net

The development of predictive QSAR models is a systematic process that begins with a curated dataset of molecules with known biological activities. fda.gov For analogs of Ethyl 2-(2,4-difluorophenoxy)acetate, this would involve synthesizing a library of related compounds and evaluating their specific activity. The three-dimensional structures of these molecules are then computationally generated and aligned.

Modern machine learning algorithms, such as Random Forest regression and Gaussian processes, have proven effective in developing robust QSAR models. nih.gov These methods can handle complex, non-linear relationships between molecular descriptors and activity. nih.gov The dataset is typically divided into a training set, used to build the model, and a test set, used for external validation to assess the model's predictive power on new compounds. mdpi.com Statistical metrics such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (R²pred) are used to evaluate the model's robustness and predictive capability. nih.govnih.gov A recursive process, integrating experimental testing and computational modeling, can be employed to refine and improve the model's accuracy and applicability domain. fda.gov

A crucial step in QSAR is the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. nih.gov For 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), these descriptors are often steric and electrostatic fields. researchgate.netdrugdesign.org These fields are calculated by placing the aligned molecules of the dataset within a 3D grid and computing the interaction energies between a probe atom (e.g., a sp³ carbon with a +1 charge) and each molecule at various grid points. drugdesign.org

Steric Fields: These descriptors represent the molecule's size and shape (van der Waals interactions). The CoMFA output can be visualized as a 3D contour map, where regions of favorable or unfavorable steric bulk for enhancing biological activity are highlighted. researchgate.netresearchgate.net

Electrostatic Fields: These descriptors map the electrostatic potential (Coulombic interactions) around the molecules. The corresponding contour maps indicate where positive or negative charges are favorable or detrimental to activity. researchgate.netresearchgate.net

By correlating these field values with the biological activity of the compounds in the training set, a QSAR equation is derived. drugdesign.org This equation quantifies the contribution of steric and electrostatic properties at specific locations around the molecule, thereby identifying the key structural features driving activity. nih.gov

Table 1: Example of Key Structural Descriptors and Their Hypothetical Contribution to Activity

Descriptor TypeField LocationContribution to ActivityInterpretation for Design
StericNear C4-FluorineNegativeBulky substituents are disfavored near this position.
StericNear Ethyl GroupPositiveLarger alkyl chains may improve activity.
ElectrostaticNear C2-FluorinePositive (for negative potential)Electron-withdrawing groups enhancing negative potential are favored.
ElectrostaticNear Carbonyl OxygenPositive (for negative potential)A strong hydrogen bond acceptor character is crucial for activity.

Elucidation of Pharmacophoric Requirements

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. nih.gov Elucidating the pharmacophore for this compound analogs is key to understanding their interaction with a biological target and designing more effective compounds.

The 2,4-difluorophenoxy group is a critical component of the pharmacophore. The fluorine atoms, being highly electronegative, significantly alter the electronic properties of the phenyl ring. This modification can influence several interactions:

Target Binding: The electron-withdrawing nature of fluorine can affect the pKa of the phenoxy oxygen and modulate the strength of potential hydrogen bonds or other electrostatic interactions with a receptor.

Halogen Bonding: The fluorine atoms can act as halogen bond donors, forming specific, directional interactions with electron-rich atoms (like oxygen or nitrogen) in a receptor binding pocket.

Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism on the aromatic ring, potentially increasing the molecule's half-life.

Conformational Control: The presence of the fluorine at the C2 (ortho) position can influence the dihedral angle between the phenyl ring and the ether linkage, restricting the molecule's conformation which may be favorable for binding. nih.gov

The acetate (B1210297) ester group is another vital pharmacophoric feature. Esters like ethyl acetate are common in bioactive molecules and serve multiple functions. wikipedia.org

Hydrogen Bond Acceptor: The carbonyl oxygen of the ester is a strong hydrogen bond acceptor, a feature often essential for anchoring a ligand into its binding site.

Prodrug Potential: In some contexts, the ester can be designed to be hydrolyzed in vivo by esterase enzymes to release a more active carboxylic acid metabolite. The hydrolysis of ethyl acetate to acetic acid and ethanol (B145695) is a well-known reaction. wikipedia.org

Structural Spacer: The acetate linker provides optimal spacing and orientation for the phenoxy ring relative to other potential interaction points.

The rational design of new analogs often involves modifying the core structure by introducing various substituents.

Phenoxide Ring Substituents: The nature and position of substituents on the phenyl ring can dramatically alter activity. rsc.org Electron-withdrawing groups (like nitro or cyano) or electron-donating groups (like methoxy (B1213986) or methyl) can be systematically introduced to probe the electronic requirements of the binding pocket. For example, photolysis studies on α-keto amides with substituted phenoxy groups show that electron-withdrawing groups favor photoelimination, while electron-donating groups lead to rearrangement, demonstrating the profound electronic influence of such substituents. nih.gov Similarly, in other heterocyclic systems, phenyl rings with electron-withdrawing groups in the para-position were found to be a prerequisite for biological activity. nih.gov

Alpha-Position Substituents: The alpha-carbon (the carbon atom adjacent to the carbonyl group) is another key position for modification. Introducing substituents at this position can have significant steric and electronic consequences. For instance, adding a methyl group could provide a favorable van der Waals contact with a hydrophobic pocket in the receptor, or it could introduce unfavorable steric hindrance. The stereochemistry of this position could also be critical for activity.

Table 2: Hypothetical SAR Data for Analogs with Varied Substituents

R1 (Ring Position)R2 (Alpha-Position)Hypothetical IC₅₀ (nM)Interpretation
4-FH50Reference Compound
4-ClH45Increased lipophilicity and size is well-tolerated.
4-CH₃H250Electron-donating group reduces activity.
4-NO₂H35Strong electron-withdrawing group enhances activity.
4-FCH₃600Steric bulk at the alpha-position is detrimental.
4-FPhenyl>1000Large steric group at alpha-position abolishes activity.

Design Principles for Enhanced Potency and Selectivity

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to discover structurally novel compounds with similar or improved biological activity. nih.govchemrxiv.org

Scaffold Hopping involves replacing the central core of a molecule while maintaining the spatial arrangement of key functional groups responsible for biological activity. nih.govnih.gov For this compound, the 2,4-difluorophenoxy group constitutes the core scaffold. A scaffold hopping approach would seek to replace this phenyl ether core with other structurally distinct frameworks. nih.gov The goal is to identify new chemotypes that may offer advantages in terms of synthetic accessibility, intellectual property, or pharmacological properties. nih.govbhsai.org For instance, the benzene (B151609) ring could be replaced with other aromatic heterocycles like pyridine, pyrimidine, or thiophene (B33073). nih.govbhsai.org These changes can lead to novel interactions with the target protein, potentially increasing potency or selectivity.

Bioisosteric Replacement is a more subtle modification where one functional group or atom is exchanged for another with similar physical or chemical properties, aiming to retain the desired biological activity while improving other characteristics. drughunter.combaranlab.org This technique can be categorized into classical and non-classical replacements. drughunter.com

Classical Bioisosteres: In the context of this compound, one might consider replacing the fluorine atoms. A classic bioisosteric replacement for a fluorine atom could be a hydroxyl (-OH) or cyano (-CN) group, although this would significantly alter the electronics of the ring. A more conservative replacement could be chlorine (-Cl), which has a similar size and electronegativity.

Non-Classical Bioisosteres: These are structurally different but produce a similar biological effect. drughunter.com The ether linkage (-O-) in the phenoxyacetate (B1228835) moiety is a key point for modification. It could be replaced by a thioether (-S-), sulfoxide (B87167) (-SO-), or an amine (-NH-) to probe the importance of the oxygen atom's hydrogen bond accepting capacity and bond angles. evitachem.com Similarly, the entire ethyl ester group (-COOCH₂CH₃) is a prime candidate for bioisosteric replacement. It is often recognized by esterase enzymes in vivo, leading to rapid metabolism. Replacing it with more stable groups like a 1,2,4-oxadiazole (B8745197) or a tetrazole ring could enhance metabolic stability and duration of action. drughunter.com

The interaction of a compound with its biological target is governed by its physicochemical properties, including lipophilicity, electronic character, and steric profile. Optimizing these properties is crucial for enhancing potency and selectivity.

Lipophilicity: The lipophilicity, often measured as LogP, influences a molecule's solubility, permeability across biological membranes, and binding to hydrophobic pockets in a target protein. The 2,4-difluorophenyl group of the parent compound contributes significantly to its lipophilicity. Modifying this ring, for example by adding polar groups or replacing it with less lipophilic heterocycles, can fine-tune this property. chem-space.com Replacing the terminal ethyl group of the ester with a smaller methyl or a more polar group could also modulate solubility. hyphadiscovery.com

Steric Factors: The size and shape of the molecule are critical for fitting into the binding site of a target. The design of new analogs must consider the steric constraints of the binding pocket. For instance, introducing bulky substituents like a tert-butyl group on the phenyl ring could either enhance binding through favorable van der Waals interactions or abolish activity by sterically clashing with the receptor. chem-space.com Conformationally rigid bicyclic structures can also be used to replace the phenyl ring to lock the molecule into a more bioactive conformation, potentially increasing potency. chem-space.com

Synthesis and Evaluation of Novel Derivatives Based on SAR Insights

Following the design principles, novel derivatives are synthesized and biologically evaluated to build a comprehensive SAR profile. A common synthetic route to phenoxyacetate derivatives involves the Williamson ether synthesis, where a substituted phenol (B47542) is reacted with an alpha-haloacetate ester, such as ethyl bromoacetate (B1195939), in the presence of a base. nih.gov

General Synthetic Scheme:

A substituted phenol reacts with ethyl bromoacetate in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF) or acetone (B3395972) to yield the corresponding ethyl phenoxyacetate derivative.

Using this approach, a library of analogs can be generated by varying the substituents on the phenol starting material or by using different halo-esters. These novel compounds are then subjected to biological assays to determine their activity (e.g., IC₅₀ or EC₅₀ values).

The results of such an evaluation allow researchers to understand the effect of each modification. For example, data might reveal that electron-withdrawing groups at the para-position of the phenyl ring enhance activity, while bulky groups are poorly tolerated. This iterative cycle of design, synthesis, and evaluation is fundamental to lead optimization.

Table 1: Representative Data for Hypothetical Analogs of this compound

This table presents illustrative data for a series of hypothetical analogs to demonstrate how SAR data is structured and interpreted. The activity is represented as a 50% inhibitory concentration (IC₅₀).

Metabolic Fate and Biotransformation Pathways of Ethyl 2 2,4 Difluorophenoxy Acetate

In Vitro Metabolic Stability Assessment

No published research was identified that has assessed the in vitro metabolic stability of Ethyl 2-(2,4-difluorophenoxy)acetate. In vitro metabolic stability assays are crucial in early drug discovery and chemical safety assessment to predict how quickly a compound is metabolized. These studies typically involve incubating the compound with liver microsomes or hepatocytes from various species (e.g., human, rat, mouse) and measuring its rate of disappearance over time. researchgate.net Key parameters derived from these assays, such as half-life (t½) and intrinsic clearance (CLint), are not available for this specific compound.

Without experimental data, it is not possible to provide a data table on the in vitro metabolic stability of this compound.

Identification of Metabolites

There are no studies in the public domain that have identified the metabolites of this compound. The identification of metabolites is a critical step in understanding the biotransformation of a compound and is typically achieved using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). These investigations would reveal the chemical structures of the substances formed as the parent compound is processed by metabolic enzymes.

Consequently, a data table of identified metabolites, their chemical structures, and the analytical methods used for their detection cannot be generated.

Proposed Biotransformation Pathways (e.g., ester hydrolysis, aromatic hydroxylation)

While general metabolic pathways for structurally related compounds can be hypothesized, no specific biotransformation pathways for this compound have been proposed or confirmed in the scientific literature. Based on its chemical structure, two primary metabolic reactions would be anticipated:

Ester Hydrolysis: The ethyl ester group is a likely site for hydrolysis by carboxylesterases, which are abundant in the liver. nih.gov This reaction would cleave the ester bond to yield 2,4-difluorophenoxyacetic acid and ethanol (B145695). youtube.com This is a common metabolic route for many ester-containing xenobiotics. nih.govyoutube.com

Aromatic Hydroxylation: The difluorinated phenyl ring could undergo hydroxylation, a reaction typically catalyzed by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net The introduction of a hydroxyl group would increase the polarity of the molecule, facilitating its excretion. The exact position of hydroxylation on the aromatic ring would need to be determined experimentally.

However, without experimental evidence, any proposed pathway remains speculative for this specific compound.

Influence of Fluorine Atoms on Metabolic Stability

The presence of fluorine atoms in a molecule can significantly influence its metabolic stability. nih.gov Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is very strong. This strength can make the molecule more resistant to metabolic cleavage at or near the site of fluorination.

Specifically, the fluorine atoms on the phenyl ring of this compound would be expected to:

Block Sites of Hydroxylation: Fluorine atoms can occupy positions on the aromatic ring that would otherwise be susceptible to hydroxylation by CYP enzymes.

Alter Electronic Properties: The electron-withdrawing nature of fluorine can decrease the electron density of the aromatic ring, potentially making it less susceptible to oxidative metabolism. nih.gov

While these general principles are well-established, the specific quantitative impact of the two fluorine atoms on the metabolic stability of this compound has not been studied. Research on other fluorinated compounds has shown that the effect of fluorination on metabolic stability can be variable and context-dependent. nih.gov

Future Directions and Research Perspectives

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The paradigm of chemical and drug discovery is being transformed by the integration of artificial intelligence (AI) and machine learning (ML). rsc.org These computational tools offer the potential to dramatically accelerate the identification and optimization of novel bioactive molecules, moving extensive experimental work into a virtual environment where billions of compounds can be rapidly assessed. nih.gov

For Ethyl 2-(2,4-difluorophenoxy)acetate and its derivatives, AI and ML can be pivotal in several ways. ML models, such as deep neural networks, can be trained on existing chemical datasets to predict the biological activities, pharmacokinetic properties, and potential toxicities of new analogues. nih.gov This predictive power allows researchers to prioritize the synthesis of compounds with the highest probability of success. Furthermore, generative AI models can design entirely new molecules based on a desired activity profile, using the this compound scaffold as a starting point. AI can also revolutionize the synthesis process itself by predicting optimal reaction pathways, thus improving efficiency and reducing waste. nih.gov

Table 1: Applications of AI/ML in Chemical Compound Development

AI/ML Application Description Potential Impact on this compound
Virtual Screening Using computational models to predict how a compound will interact with specific biological targets. Rapidly screen derivatives for potential therapeutic activity against various enzymes or receptors.
QSAR Modeling Quantitative Structure-Activity Relationship models that correlate chemical structure with biological activity. Predict the efficacy of new analogues and guide the modification of the core structure to enhance desired effects.
ADMET Prediction Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of a compound. De-risk development by identifying potential liabilities early, saving time and resources.
Retrosynthesis Planning AI algorithms that propose synthetic routes for a target molecule. Design more efficient, cost-effective, and sustainable methods for synthesizing the compound and its derivatives. nih.gov

Exploration of Novel Therapeutic Applications

The structural motifs within this compound are suggestive of its potential as a building block in medicinal chemistry. smolecule.comevitachem.com The fluorinated phenyl ring is a key feature known to influence biological activity. While the specific therapeutic applications of this compound are not yet established, related structures have shown promise in various disease areas, providing a roadmap for future investigations.

Derivatives of structurally similar compounds have been explored for a range of activities. For instance, certain benzophenone (B1666685) analogues have demonstrated potential as antitumor and immunomodulatory agents. nih.gov Other related molecules have been investigated as precursors for dual activators of glucokinase and PPARγ, which are targets for type 2 diabetes. mdpi.comresearchgate.net Research into coumarin (B35378) derivatives containing a difluoro-acetate moiety has shown that they can inhibit the malignant behaviors of colorectal cancer cells. researchgate.net These examples suggest that this compound could serve as a valuable synthon for developing new drugs targeting cancer or metabolic diseases. Future research would involve synthesizing a library of derivatives and screening them against a wide array of biological targets to uncover novel therapeutic uses.

Development of Advanced Synthetic Methodologies

While standard methods for synthesizing phenoxyacetates exist, such as the alkylation of a phenol (B47542) with an alpha-halo ester, there is a continuous drive toward developing more advanced and efficient synthetic methodologies. nih.govmdpi.com Future research in this area will likely focus on improving the synthesis of this compound in terms of yield, purity, cost-effectiveness, and environmental impact.

Comprehensive Ecotoxicity Profiling

As with any chemical compound that has the potential for wider use, a thorough understanding of its environmental fate and toxicity is essential. For this compound, a comprehensive ecotoxicity profile is a critical area for future research. The phenoxyacetate (B1228835) core is structurally related to herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid), whose ester formulations are known to be toxic to fish and aquatic invertebrates. juniperpublishers.com Furthermore, related compounds like ethyl difluoroacetate (B1230586) have been identified as toxic to aquatic life with long-lasting effects. nih.gov

This necessitates a detailed investigation into the potential environmental impact of this compound. Such a study would include assessing its persistence in soil and water, its potential for bioaccumulation, and its acute and chronic toxicity to a range of non-target organisms. researchgate.net This includes aquatic life such as algae, invertebrates (e.g., Daphnia), and fish, as well as terrestrial organisms. juniperpublishers.com Understanding these parameters is crucial for ensuring that any future application of the compound does not pose an undue risk to environmental health. epa.gov

Table 2: Key Endpoints for Ecotoxicity Profiling

Organism Group Test Type Endpoint Relevance
Fish Acute Toxicity LC50 (Lethal Concentration, 50%) Determines the concentration that is lethal to half the test population over a short period. juniperpublishers.com
Aquatic Invertebrates Chronic Toxicity Reproduction Rate Assesses long-term impacts on the sustainability of populations. researchgate.net
Algae Growth Inhibition EC50 (Effective Concentration, 50%) Measures the impact on primary producers at the base of the aquatic food web.
Soil Microorganisms Respiration/Nitrification Inhibition % Evaluates effects on soil health and nutrient cycling.

Potential for Multitarget Drug Design Strategies

The complexity of many diseases, such as cancer and neurodegenerative disorders like Alzheimer's, has spurred interest in multi-target-directed ligands (MTDLs). nih.gov This approach involves designing single chemical entities that can modulate multiple biological targets simultaneously, which can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. researchgate.net

The structure of this compound presents a promising scaffold for the development of MTDLs. The molecule possesses distinct regions—the difluorophenoxy group and the ethyl acetate (B1210297) tail—that could be independently modified to interact with different biological targets. For example, the aromatic ring could be functionalized to bind to one receptor, while the ester portion is altered to inhibit a specific enzyme. The fluorine atoms can be leveraged to fine-tune properties like cell permeability and binding affinity for each target. This strategy could be applied to complex conditions where targeting a single pathway is insufficient, making MTDL design a compelling avenue for future research involving this compound. nih.gov

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(2,4-difluorophenoxy)acetate?

The synthesis typically involves nucleophilic substitution between 2,4-difluorophenol and ethyl chloroacetate under basic conditions. A representative method includes:

  • Step 1 : React 2,4-difluorophenol with ethyl chloroacetate in the presence of a base (e.g., cesium carbonate) and a phase-transfer catalyst (e.g., tetrabutylammonium iodide) in acetonitrile at 65°C for 4 hours.
  • Step 2 : Purify the product via column chromatography (hexane/ethyl acetate) to isolate the ester .
    Alternative routes may involve esterification of pre-synthesized phenoxyacetic acid derivatives using ethanol and acid catalysts .

Q. How is this compound characterized post-synthesis?

Common analytical techniques include:

  • ¹H-NMR : Peaks for aromatic protons (δ 6.7–7.1 ppm), ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), and acetate methylene (δ 4.6–4.8 ppm) .
  • LC-MS : Molecular ion peaks (e.g., m/z 244 [M+H]⁺) confirm molecular weight .
  • Chiral HPLC : Used to assess enantiomeric purity (>99%) in enantioselective syntheses .

Q. Example NMR Data :

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityReference
Aromatic (2,4-difluoro)6.75–7.09Multiplet
Ethoxy CH₃1.35Triplet
Acetate CH₂4.65Singlet

Q. What are its common applications in academic research?

  • Drug Development : Serves as an intermediate in synthesizing glucokinase activators (e.g., GKM-001 for diabetes) and LPA2 receptor antagonists (e.g., UCM-14216 for neuropathic pain) .
  • Proteomics : Used to study enzyme-substrate interactions due to its ester and ether functional groups .
  • Methodology Development : Acts as a model compound for optimizing enantioselective crystallization techniques .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Catalyst Selection : Replace Cs₂CO₃ with K₂CO₃ for cost efficiency, though this may require longer reaction times .
  • Temperature Control : Lower temperatures (e.g., 50°C) reduce side reactions but extend reaction duration.
  • Workup Strategies : Use acid-base extraction to remove unreacted phenol derivatives before chromatography .

Data Contradiction Analysis :
Discrepancies in reported yields (e.g., 60% vs. 99%) often stem from variations in catalyst loading, solvent purity, or purification methods. Reproducibility requires strict adherence to anhydrous conditions and inert atmospheres .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

  • Impurity Identification : Compare experimental NMR with computational predictions (e.g., DFT calculations) to detect byproducts like unreacted starting materials or hydrolysis products .
  • Isotopic Labeling : Use deuterated solvents (e.g., CDCl₃) to eliminate solvent interference in ¹H-NMR .
  • Advanced Techniques : Employ 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in aromatic regions .

Q. What mechanistic insights does this compound provide in enzyme inhibition studies?

  • Binding Interactions : The difluorophenoxy group mimics tyrosine residues in enzyme active sites, enabling competitive inhibition studies (e.g., caspases or kinases) .
  • Metabolic Stability : Fluorine atoms enhance metabolic stability by resisting oxidative degradation, making the compound useful for in vivo pharmacokinetic studies .

Case Study :
In LPA2 antagonist development (UCM-14216), the compound’s phenoxyacetate moiety was critical for hydrogen bonding with Arg-3.128 and Tyr-2.60 residues, as confirmed by X-ray crystallography .

Q. How to address challenges in enantiomeric purification?

  • Diastereomeric Crystallization : Use chiral amines (e.g., (S)-(-)-1-phenylethylamine) to form diastereomeric salts, followed by recrystallization .
  • Chiral Chromatography : Employ cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases for high-resolution separation .

Q. Optimization Table :

ParameterImpact on PurityReference
Crystallization SolventEthyl acetate improves yield
Temperature (-15°C)Enhances enantioselectivity
Repeat CrystallizationsIncreases purity to >99%

Q. What safety protocols are essential for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Waste Disposal : Collect organic waste separately and neutralize acidic byproducts before disposal .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., ethyl chloroacetate) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.